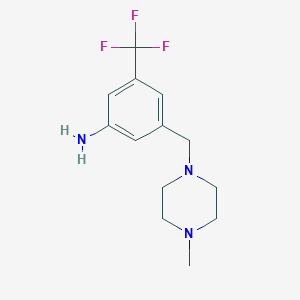

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline

概要

説明

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₃H₁₈F₃N₃ It is characterized by the presence of a trifluoromethyl group and a piperazine ring, which contribute to its unique chemical properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperazine and 3-(trifluoromethyl)aniline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.

Coupling Reaction: The deprotonated amine is then coupled with 4-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.

化学反応の分析

Reduction Reactions

Reduction of nitro intermediates is a critical step in synthesizing this compound. Key methods include:

Catalytic Hydrogenation

-

Mechanism : Palladium catalyzes hydrogenolysis of the nitro group to an amine. The trifluoromethyl group remains inert under these conditions.

Iron-Mediated Reduction

| Reagents/Conditions | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| Fe powder, AcOH, ethanol/water (95%), 80°C | 3-nitro-5-(trifluoromethyl)benzyl-piperazine derivative | This compound | 85% |

-

Mechanism : Acetic acid protonates the nitro group, facilitating electron transfer from Fe(0) to reduce -NO₂ to -NH₂.

Electrophilic Substitution Reactions

The electron-rich aniline ring undergoes electrophilic substitution at the para position relative to the amine group:

Bromination

| Reagents/Conditions | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| DBDMH (1,3-dibromo-5,5-dimethylhydantoin), AIBN, CCl₄, reflux | 1-methyl-4-nitro-2-(trifluoromethyl)benzene | Brominated intermediate | Not reported |

-

Application : Bromination precedes coupling with 1-methylpiperazine to form intermediates for downstream reductions.

Nucleophilic Coupling Reactions

The piperazine moiety participates in nucleophilic displacement reactions:

Alkylation of Piperazine

| Reagents/Conditions | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| 1-methylpiperazine, K₂CO₃, DMF, 80°C | Brominated aromatic intermediate | 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | 72% |

-

Mechanism : SN2 displacement of bromide by the piperazine nitrogen.

Oxidation Reactions

While direct oxidation of the final compound is not explicitly documented, analogous structures suggest potential reactivity:

Amine Oxidation

-

Reagents : mCPBA (meta-chloroperbenzoic acid) or H₂O₂.

-

Expected Product : N-oxide derivatives of the piperazine ring.

-

Significance : N-oxides may enhance solubility or modify biological activity.

Acylation of the Aniline Group

| Reagents/Conditions | Product | Application | Source |

|---|---|---|---|

| Acetyl chloride, pyridine, RT | N-acetyl derivative | Stabilization of the amine group during synthesis |

Cross-Coupling Reactions

Though not directly reported for this compound, structurally similar anilines undergo:

Suzuki-Miyaura Coupling

-

Reagents : Aryl boronic acid, Pd(PPh₃)₄, base.

-

Potential Product : Biaryl derivatives for pharmaceutical applications.

Stability and Reactivity Trends

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C13H18F3N3

- Molecular Weight : 273.3 g/mol

- IUPAC Name : 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline

- Purity : Commonly available with purities ranging from 95% to 97% .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits promising anti-inflammatory effects. A study showed that it dose-dependently inhibited lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro, indicating its potential as an anti-inflammatory agent. The results suggested that the compound could be effective in treating conditions characterized by inflammation, such as rheumatoid arthritis or other inflammatory diseases .

Kinase Inhibition

The compound has been explored as a selective inhibitor for receptor tyrosine kinases DDR1 and DDR2. In vitro assays revealed that derivatives of this compound could inhibit the phosphorylation of these kinases, which play critical roles in various cellular processes, including inflammation and cancer progression. The selectivity of these inhibitors was evaluated against a panel of other kinases, showing minimal off-target effects, which is crucial for developing targeted therapies .

Synthesis of Novel Compounds

This compound serves as a versatile building block in synthetic organic chemistry. It has been used to synthesize various derivatives through palladium-catalyzed coupling reactions, expanding the library of potential therapeutic agents. For instance, its application in the synthesis of more complex compounds has been documented, showcasing its utility in drug design .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on IL-6 Inhibition | Anti-inflammatory effects | Demonstrated significant inhibition of IL-6 release in macrophages, indicating potential therapeutic use in inflammatory diseases. |

| Kinase Inhibition Research | Selective inhibition of DDR1 and DDR2 | Showed high selectivity and potency against target kinases with minimal off-target activity; promising for cancer therapy development. |

| Synthetic Applications | Organic synthesis | Utilized as a key intermediate for synthesizing novel compounds with potential pharmacological activity. |

作用機序

The mechanism of action of 3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

類似化合物との比較

Similar Compounds

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: A closely related compound with similar structural features.

1-(4-Methylpiperazin-1-yl)-3-(3-trifluoromethylphenyl)urea: Another compound with a trifluoromethyl group and piperazine ring.

Uniqueness

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline, with CAS number 853296-94-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.

- Molecular Formula : C₁₃H₁₈F₃N₃

- Molecular Weight : 273.30 g/mol

- Structure : The compound features a trifluoromethyl group and a piperazine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid production |

| Escherichia coli | 31.108 - 124.432 μg/mL | Bactericidal action |

These findings indicate that the compound exhibits selective antibacterial activity with a bactericidal mechanism primarily targeting protein synthesis pathways and nucleic acid production in bacterial cells .

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.

Case Study: EGFR Inhibition

In a study focusing on anilino derivatives, this compound was found to inhibit EGFR tyrosine kinase activity significantly. This inhibition is crucial for preventing tumor cell proliferation and survival.

Table 2: EGFR Inhibition Data

| Compound | IC50 (μM) | Effect on Cell Proliferation |

|---|---|---|

| This compound | 0.048 | Significant reduction |

| Control (Untreated Cells) | N/A | Baseline proliferation |

The results suggest that this compound could be a promising candidate for further development in cancer therapeutics due to its potent inhibitory effects on EGFR .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications to the piperazine ring and trifluoromethyl group can enhance its efficacy and selectivity.

Key Findings in SAR Studies:

- Piperazine Modifications : Altering substituents on the piperazine ring can improve solubility and bioavailability.

- Trifluoromethyl Group : This moiety contributes to increased lipophilicity, which may enhance membrane permeability and biological activity.

特性

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3/c1-18-2-4-19(5-3-18)9-10-6-11(13(14,15)16)8-12(17)7-10/h6-8H,2-5,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBVNOUCRJYHCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631061 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853296-94-3 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。